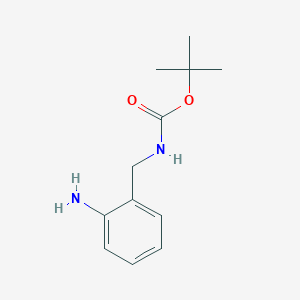

Tert-butyl 2-aminobenzylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(2-aminophenyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-8-9-6-4-5-7-10(9)13/h4-7H,8,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTBNOFSSMFDTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20402961 | |

| Record name | tert-butyl 2-aminobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-50-6 | |

| Record name | tert-butyl 2-aminobenzylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20402961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2-aminophenyl)methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Tert-butyl 2-aminobenzylcarbamate: A Keystone Building Block for Drug Discovery

Abstract

Tert-butyl 2-aminobenzylcarbamate is a bifunctional organic molecule of significant interest to the pharmaceutical and chemical research communities. Its structure, featuring a primary aromatic amine and a primary benzylic amine orthogonally protected with a tert-butyloxycarbonyl (Boc) group, renders it an exceptionally versatile building block for the synthesis of complex nitrogen-containing heterocycles and other pharmacologically relevant scaffolds. This guide provides an in-depth exploration of the synthesis, purification, and comprehensive characterization of this key intermediate. We delve into the mechanistic rationale behind the synthetic strategy, offer detailed, field-proven experimental protocols, and present a full suite of analytical data for structural verification. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.

Introduction: The Strategic Importance of Orthogonal Protection

In the intricate world of multi-step organic synthesis, particularly within drug discovery, the ability to selectively modify one functional group in the presence of others is paramount. This is the principle of orthogonal protection. This compound (also known as 2-(Boc-amino)benzylamine) epitomizes this concept. The starting material, 2-aminobenzylamine, possesses two nucleophilic nitrogen centers with differing reactivity: a less basic aromatic amine and a more basic benzylic amine.[1] The strategic installation of the acid-labile Boc protecting group onto the aromatic amine allows the more nucleophilic benzylic amine to be manipulated selectively.[2][3] Subsequently, the Boc group can be cleanly removed under acidic conditions, revealing the aromatic amine for further functionalization. This sequential reactivity makes it a cornerstone intermediate for constructing diverse molecular architectures, including fused heterocyclic systems like quinazolines and benzodiazepines.

Synthesis and Purification: A Protocol Rooted in Selectivity

The most direct and widely adopted synthesis of this compound involves the selective mono-Boc protection of 2-aminobenzylamine. The key to success lies in controlling the reaction conditions to favor the acylation of the less nucleophilic aromatic amine.

Mechanistic Rationale

The reaction proceeds via nucleophilic attack of an amino group on one of the carbonyl carbons of di-tert-butyl dicarbonate ((Boc)₂O). While the benzylic amine is inherently more basic and nucleophilic than the aromatic amine, selectivity can be achieved. This is often accomplished by carefully controlling stoichiometry and reaction temperature. The use of a suitable solvent and base is critical to modulate reactivity and facilitate the desired transformation.

Below is a generalized workflow for the synthesis and subsequent characterization of the target compound.

Caption: General workflow for the synthesis and characterization.

Detailed Experimental Protocol: Synthesis

-

Materials: 2-aminobenzylamine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM, anhydrous), Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), Silica gel for column chromatography, Solvents for chromatography (e.g., Hexanes, Ethyl Acetate).

-

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar, add 2-aminobenzylamine (1.0 eq.).

-

Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice-water bath.

-

Add triethylamine (1.1 eq.) to the cooled solution.

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1.05 eq.) in a minimal amount of anhydrous DCM.

-

Add the (Boc)₂O solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Detailed Experimental Protocol: Purification

-

Procedure:

-

Prepare a silica gel column using a suitable solvent system, typically a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

-

Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.

-

Load the adsorbed material onto the prepared column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to afford this compound as a solid or viscous oil.

-

Comprehensive Characterization

Structural confirmation and purity assessment are non-negotiable steps in synthesis. The following protocols and data provide a framework for the robust characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the molecule.[4] The characteristic signals in both ¹H and ¹³C NMR spectra provide unambiguous confirmation of a successful synthesis.

-

General Protocol for NMR Sample Preparation:

-

Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean NMR tube.[5]

-

Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).

-

-

Expected Spectral Data: The following table summarizes the anticipated chemical shifts. Note that exact values may vary slightly depending on the solvent and instrument.

| Analysis | Expected Chemical Shifts and Multiplicities |

| ¹H NMR | * ~7.2-7.5 ppm: Multiplets, corresponding to the aromatic protons. |

-

~6.8-7.1 ppm: Multiplets, corresponding to the aromatic protons.

-

~6.5 ppm: Broad singlet, 1H, corresponding to the carbamate N-H proton.

-

~4.3 ppm: Singlet or doublet, 2H, corresponding to the benzylic -CH₂- protons.

-

~3.9 ppm: Broad singlet, 2H, corresponding to the benzylic -NH₂ protons.

-

~1.5 ppm: Singlet, 9H, corresponding to the tert-butyl (-C(CH₃)₃) protons.[6] | | ¹³C NMR | * ~153 ppm: Carbonyl carbon of the carbamate.

-

~145 ppm: Aromatic carbon attached to the carbamate nitrogen.

-

~128-130 ppm: Aromatic CH carbons.

-

~118-122 ppm: Aromatic CH carbons.

-

~80 ppm: Quaternary carbon of the tert-butyl group (-C (CH₃)₃).

-

~46 ppm: Benzylic carbon (-CH₂ NH₂).

-

~28 ppm: Methyl carbons of the tert-butyl group (-C(CH₃ )₃). |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[7]

-

General Protocol for IR Spectroscopy (ATR):

-

Expected Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Symmetric/Asymmetric Stretch | 3300 - 3500 (two bands) |

| Carbamate (N-H) | Stretch | ~3350 |

| C-H (Aromatic) | Stretch | ~3050 - 3100 |

| C-H (Aliphatic) | Stretch | ~2850 - 3000 |

| Carbamate (C=O) | Stretch | ~1680 - 1710 |

| Aromatic C=C | Stretch | ~1450 - 1600 |

| C-N | Stretch | ~1250 - 1350 |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering a crucial check on its identity.[8]

-

General Protocol for Mass Spectrometry (ESI):

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[5]

-

Introduce the sample into an Electrospray Ionization (ESI) mass spectrometer.

-

Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

-

Expected Data:

-

Molecular Formula: C₁₂H₁₈N₂O₂

-

Molecular Weight: 222.28 g/mol

-

Expected [M+H]⁺: m/z ≈ 223.14

-

Applications in Drug Discovery and Synthesis

The utility of this compound stems from its capacity for sequential functionalization. The free benzylic amine is a potent nucleophile ready for various transformations, while the Boc-protected aromatic amine awaits deprotection to unveil a second reactive site.

This strategic design makes it an ideal precursor for libraries of compounds in medicinal chemistry.[9] For instance, the benzylic amine can undergo reactions such as acylation, reductive amination, or arylation. Following these transformations, the Boc group can be removed with an acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), exposing the aromatic amine for subsequent cyclization reactions or coupling chemistries.[3][10] This approach is frequently employed in the synthesis of hydroquinazoline scaffolds and fused benzodiazepines, which are privileged structures in many therapeutic agents.

Caption: Synthetic utility of the title compound.

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of strategic molecular design. Its synthesis, while straightforward, requires a nuanced understanding of amine reactivity to achieve the desired selectivity. The comprehensive characterization detailed herein provides a self-validating system to ensure the high purity and structural integrity required for subsequent, often complex, synthetic transformations. For researchers in medicinal chemistry and drug development, mastering the use of this building block opens a gateway to the efficient and controlled synthesis of novel, high-value molecular entities.

References

- 1. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Boc | BroadPharm [broadpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

Tert-butyl 2-aminobenzylcarbamate: A Comprehensive Technical Guide for Drug Discovery and Synthesis

This document provides a detailed technical overview of Tert-butyl 2-aminobenzylcarbamate, a pivotal building block in modern medicinal chemistry and organic synthesis. Designed for researchers, scientists, and drug development professionals, this guide delves into the compound's core physicochemical properties, synthesis, reactivity, and practical applications, grounded in established scientific principles and experimental validation.

Introduction: A Strategically Protected Bifunctional Intermediate

This compound (N-Boc-2-aminobenzylamine) is a synthetic organic compound of significant utility, primarily serving as a versatile intermediate. Its structure is distinguished by the presence of two key functional groups on a benzene scaffold: a primary aromatic amine and a primary aliphatic amine protected by a tert-butyloxycarbonyl (Boc) group. This strategic arrangement allows for selective chemical manipulation. The nucleophilic aromatic amine can be readily engaged in various transformations, while the less reactive Boc-protected amine remains inert. The Boc group's stability in many reaction conditions, coupled with its straightforward removal under acidic conditions, provides chemists with precise control over the synthetic sequence. This differential reactivity makes it an invaluable tool for constructing complex heterocyclic systems, which are core motifs in many pharmacologically active molecules.

Core Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to its successful application in experimental design, from reaction setup to purification. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | tert-butyl N-(2-aminobenzyl)carbamate | [1] |

| CAS Number | 102293-21-2 | [1] |

| Molecular Formula | C₁₂H₁₈N₂O₂ | [1] |

| Molecular Weight | 222.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 85-89 °C | [2] |

| Boiling Point | 359.8 ± 22.0 °C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in methanol, chloroform, ethyl acetate | |

| pKa (Predicted) | 15.66 ± 0.46 (Most Basic) | [3] |

Note: Predicted values are computationally generated and serve as estimations. Experimental verification is recommended for critical applications.

Synthesis and Chemical Reactivity

The utility of this compound is rooted in its synthesis and the predictable reactivity of its dual amine functionalities.

Synthetic Pathway

A common and efficient laboratory-scale synthesis involves the reduction of the corresponding nitro-substituted precursor, tert-butyl (2-nitrobenzyl)carbamate. This transformation is typically achieved via catalytic hydrogenation.

Causality in Synthesis: The choice of a palladium on carbon (Pd/C) catalyst with hydrogen gas is a classic and highly effective method for the chemoselective reduction of an aromatic nitro group without cleaving the acid-labile Boc protecting group. The reaction proceeds under mild conditions, ensuring high yields and purity of the desired product.

Caption: General synthetic scheme for this compound.

Reactivity Profile

The synthetic power of this molecule lies in the orthogonal nature of its two amine groups. The aromatic amine is a potent nucleophile, while the Boc-protected amine is unreactive under neutral or basic conditions.

-

Aromatic Amine (NH₂): Readily participates in reactions such as acylation, sulfonylation, condensation with carbonyls, and diazotization, allowing for the introduction of diverse substituents or the formation of heterocyclic rings.

-

Boc-Protected Amine (NHBoc): Stable to most nucleophiles and bases. The Boc group is efficiently cleaved under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the primary benzylamine, which can then be used in subsequent synthetic steps.

Caption: Differential reactivity of this compound.

Application in Heterocyclic Synthesis: A Protocol for Dihydroquinazolinone Construction

A significant application of this compound is in the synthesis of dihydroquinazolinones, a privileged scaffold in medicinal chemistry. The following protocol provides a self-validating system for this transformation.

Experimental Protocol: Two-Step Synthesis of a 2,3-Dihydroquinazolin-4(1H)-one

This procedure details the acid-catalyzed condensation of this compound with an aldehyde, followed by intramolecular cyclization.

Step 1: Condensation and Cyclization

-

Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq) and a suitable solvent such as ethanol (approx. 0.2 M concentration).

-

Reagent Addition: Add the desired aldehyde (1.1 eq). The slight excess of the aldehyde ensures complete consumption of the starting carbamate.

-

Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.1 eq). Causality: The acid catalyst protonates the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and activating it for nucleophilic attack by the aromatic amine.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, allow the mixture to cool to room temperature. Reduce the solvent volume under vacuum. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to quench the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to yield the Boc-protected dihydroquinazolinone.

Step 2: Boc Deprotection (if required)

-

Setup: Dissolve the purified product from Step 1 in dichloromethane (DCM).

-

Deprotection: Add an excess of trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C. Causality: TFA is a strong acid that protonates the Boc group, leading to its fragmentation into gaseous isobutylene and carbon dioxide, which drives the reaction to completion.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor by TLC for the disappearance of the starting material.

-

Work-up: Concentrate the mixture under reduced pressure to remove excess TFA and DCM. The resulting salt can be neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to isolate the final free amine product.

Caption: Experimental workflow for dihydroquinazolinone synthesis.

Safety and Handling

This compound is an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Refer to the Safety Data Sheet (SDS) from the supplier for comprehensive hazard and handling information.

References

A Technical Guide to Tert-butyl (2-aminobenzyl)carbamate: A Keystone Building Block in Medicinal Chemistry

Abstract

This technical guide provides an in-depth exploration of tert-butyl (2-aminobenzyl)carbamate, a versatile bifunctional building block crucial in modern drug discovery and organic synthesis. We will delve into its chemical identity, including its CAS number and molecular structure, and provide a detailed examination of its synthesis, reactivity, and applications. This guide is intended for researchers, scientists, and drug development professionals, offering not just protocols but also the underlying scientific principles that govern its utility. We will explore its role in the construction of complex molecular architectures, with a particular focus on its application in the synthesis of kinase inhibitors and other pharmacologically relevant scaffolds.

Introduction: The Strategic Importance of Bifunctional Scaffolds

In the intricate landscape of medicinal chemistry, the ability to selectively modify different parts of a molecule is paramount. Bifunctional building blocks, possessing two distinct reactive sites, offer a strategic advantage in the modular assembly of complex drug candidates. Tert-butyl (2-aminobenzyl)carbamate (Figure 1) is a prime example of such a scaffold, incorporating a nucleophilic primary aromatic amine and a carbamate-protected primary benzylic amine. This arrangement allows for sequential and regioselective reactions, making it an invaluable tool for creating diverse chemical libraries and optimizing lead compounds.

The tert-butyloxycarbonyl (Boc) protecting group on the benzylic amine is a key feature, offering robust protection under a variety of reaction conditions while being readily removable under acidic conditions. This orthogonality is fundamental to its utility in multi-step syntheses. This guide will illuminate the practical and theoretical aspects of working with this important synthetic intermediate.

Core Compound Identification and Properties

A precise understanding of a reagent's fundamental properties is the bedrock of its effective application. This section details the essential identification and physicochemical characteristics of tert-butyl (2-aminobenzyl)carbamate.

Chemical Identity

-

Chemical Name: tert-butyl (2-aminobenzyl)carbamate

-

Molecular Formula: C₁₂H₁₈N₂O₂[1]

-

Molecular Weight: 222.29 g/mol [1]

Molecular Structure

The molecular structure of tert-butyl (2-aminobenzyl)carbamate is characterized by a benzene ring substituted with an amino group at the 2-position and a Boc-protected aminomethyl group at the 1-position.

Figure 1: 2D representation of tert-butyl (2-aminobenzyl)carbamate.

Physicochemical Properties

A summary of the key physicochemical properties is provided in Table 1. These properties are crucial for selecting appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Appearance | Solid | [3] |

| Boiling Point | 382.5±25.0 °C (Predicted) | [1] |

| Density | 1.095±0.06 g/cm³ (Predicted) | [1] |

| Flash Point | 185.2±23.2 °C | [1] |

| pKa (strongest acidic) | 16.59±0.40 (Predicted) | N/A |

| pKa (strongest basic) | 4.35±0.10 (Predicted) | N/A |

Table 1: Physicochemical properties of tert-butyl (2-aminobenzyl)carbamate.

Synthesis and Mechanistic Considerations

The reliable synthesis of tert-butyl (2-aminobenzyl)carbamate is critical for its widespread use. The most common method involves the selective Boc-protection of one of the amino groups of 2-aminobenzylamine.

Synthetic Protocol: Selective N-Boc Protection

The selective protection of the more nucleophilic benzylic amine over the less nucleophilic aromatic amine is the cornerstone of this synthesis. This is typically achieved by reacting 2-aminobenzylamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Figure 2: General workflow for the synthesis of tert-butyl (2-aminobenzyl)carbamate.

Experimental Protocol:

-

Dissolution: Dissolve 2-aminobenzylamine (1.0 eq) in tetrahydrofuran (THF).

-

Base Addition: Add triethylamine (2.0 eq) to the solution.

-

Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (1.2 eq) in THF to the stirred mixture at room temperature.[1]

-

Reaction Monitoring: Stir the reaction mixture for 16 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.[1]

Mechanistic Rationale

The selectivity of this reaction hinges on the difference in nucleophilicity between the two amino groups. The benzylic amine is more basic and sterically more accessible than the aromatic amine, whose lone pair of electrons is partially delocalized into the benzene ring. This makes the benzylic amine a more potent nucleophile, leading to its preferential attack on the electrophilic carbonyl carbon of Boc₂O. The triethylamine acts as a base to neutralize the protonated amine formed during the reaction, driving the equilibrium towards the product.

Applications in Drug Discovery and Development

The synthetic utility of tert-butyl (2-aminobenzyl)carbamate is most evident in its application as a versatile building block for the synthesis of complex heterocyclic structures, particularly those with therapeutic relevance.

Synthesis of Kinase Inhibitors

Protein kinases are a critical class of drug targets, and the development of selective kinase inhibitors is a major focus of pharmaceutical research.[4] Tert-butyl (2-aminobenzyl)carbamate has been employed in the synthesis of various kinase inhibitors, where the 2-aminoanilino moiety serves as a key pharmacophore for binding to the kinase hinge region.

Example: Synthesis of a Pyrimidine-Based Kinase Inhibitor Scaffold

In the synthesis of certain kinase inhibitors, the aromatic amine of tert-butyl (2-aminobenzyl)carbamate can undergo a nucleophilic aromatic substitution with a dihalopyrimidine. The Boc-protected amine can then be deprotected and further functionalized.

Figure 3: A representative synthetic route to kinase inhibitors utilizing tert-butyl (2-aminobenzyl)carbamate.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies by varying the substituents on the pyrimidine ring and the group coupled to the deprotected benzylic amine.

Reactivity and Strategic Deprotection

The strategic unmasking of the benzylic amine is a crucial step in many synthetic sequences. The Boc group is stable to a wide range of reagents, including many bases, nucleophiles, and mild reducing agents. However, it is readily cleaved under acidic conditions.

Deprotection Protocol:

-

Dissolution: Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in dioxane.[5]

-

Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The product is often obtained as the corresponding ammonium salt.

The choice of deprotection conditions can be critical, especially in the presence of other acid-labile functional groups. Milder acidic conditions or alternative deprotection reagents may be necessary in such cases.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling tert-butyl (2-aminobenzyl)carbamate.

-

Hazard Statements: May be harmful if swallowed and may cause an allergic skin reaction.[6]

-

Precautionary Statements:

-

Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.

Conclusion

Tert-butyl (2-aminobenzyl)carbamate has established itself as a valuable and versatile building block in the arsenal of the medicinal chemist. Its bifunctional nature, coupled with the reliable and orthogonal chemistry of the Boc protecting group, provides a powerful platform for the efficient synthesis of a diverse range of complex molecules. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, will empower researchers to fully leverage its potential in the pursuit of novel therapeutics.

References

Spectroscopic data (NMR, IR, MS) of Tert-butyl 2-aminobenzylcarbamate

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl 2-aminobenzylcarbamate

Abstract

This compound is a key bifunctional molecule often utilized as an intermediate in the synthesis of pharmaceuticals and other complex organic structures. Its utility stems from the presence of a Boc-protected amine and a free primary aromatic amine, allowing for sequential and site-specific chemical modifications. Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and success of subsequent synthetic steps. This guide provides a detailed examination of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this compound. We present field-proven protocols, interpretative analysis of expected spectral data, and the underlying scientific principles that govern these experimental choices.

Molecular Structure and Spectroscopic Overview

The structural integrity of this compound (C₁₂H₁₈N₂O₂) is the foundation of its chemical reactivity. Spectroscopic analysis provides a non-destructive method to confirm this structure by probing the electronic and vibrational states of its constituent atoms and functional groups.

Caption: Molecular structure of this compound.

The primary analytical goals are:

-

Confirmation of the backbone: Verifying the ortho-substituted aromatic ring and the benzylcarbamate linkage.

-

Verification of functional groups: Confirming the presence of the primary amine (NH₂), the secondary amide (carbamate NH), the carbonyl group (C=O), and the characteristic tert-butyl group.

-

Purity assessment: Ensuring the absence of starting materials or side-products.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of different types of protons.

Experimental Protocol: ¹H NMR Acquisition

The choice of solvent and acquisition parameters is critical for obtaining a high-resolution spectrum.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) within a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is often a good first choice for its ability to dissolve a wide range of organic compounds.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the aromatic protons.

-

Acquisition Parameters:

-

Pulse Angle: 30-45° pulse to balance signal intensity and relaxation time.

-

Spectral Width: 0-12 ppm.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans are typically sufficient for a sample of this concentration.[1]

-

Expected Spectral Data and Interpretation

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The large tert-butyl group provides a prominent and easily identifiable singlet.[2]

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment | Rationale and Key Insights |

| ~ 7.20-6.60 | Multiplet (m) | 4H | Ar-H | The four protons on the ortho-disubstituted aromatic ring will exhibit complex splitting patterns due to ortho and meta coupling. The electron-donating NH₂ group will shift its adjacent protons upfield. |

| ~ 5.10 | Broad Singlet (br s) | 1H | -NH -C=O | The carbamate proton signal is often broad due to quadrupole coupling with the adjacent nitrogen. Its chemical shift can be concentration and solvent dependent. |

| ~ 4.35 | Doublet (d) | 2H | Ar-CH₂ -NH | These benzylic protons are coupled to the adjacent carbamate NH proton, resulting in a doublet. Decoupling experiments or exchange with D₂O would cause this signal to collapse into a singlet. |

| ~ 3.80 | Broad Singlet (br s) | 2H | Ar-NH₂ | The primary amine protons are exchangeable and often appear as a broad singlet. This signal will disappear upon shaking the sample with a drop of D₂O. |

| 1.48 | Singlet (s) | 9H | -OC(CH₃ )₃ | The nine equivalent protons of the tert-butyl group produce a strong, sharp singlet, a hallmark of the Boc protecting group.[2][3] Its integration value of 9H serves as an excellent internal reference. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides complementary information to ¹H NMR, detailing the carbon skeleton of the molecule. Standard acquisition involves proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Experimental Protocol: ¹³C NMR Acquisition

Methodology:

-

Sample Preparation: The same sample prepared for ¹H NMR analysis can be used.

-

Instrumentation: Acquire the spectrum on the same spectrometer (e.g., at a frequency of 100 MHz for a 400 MHz proton instrument).

-

Acquisition Parameters:

-

Mode: Proton-decoupled.

-

Pulse Angle: 30-45°.

-

Spectral Width: 0-160 ppm.

-

Relaxation Delay: 2-5 seconds. A longer delay is used compared to ¹H NMR to allow for the slower relaxation of quaternary carbons.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.[1]

-

Expected Spectral Data and Interpretation

The ¹³C spectrum confirms the number of unique carbon environments and the presence of key functional groups like the carbonyl and the tert-butyl carbons.

| Chemical Shift (δ) ppm (Predicted) | Assignment | Rationale and Key Insights |

| ~ 156.0 | -NH-C =O | The carbamate carbonyl carbon appears in the typical downfield region for amide/ester carbonyls.[3] |

| ~ 145.5 | Ar-C -NH₂ | The aromatic carbon directly attached to the electron-donating amino group is shifted significantly downfield. |

| ~ 129.0 - 116.0 | Ar-C H & Ar-C -CH₂ | The remaining four aromatic carbons will appear in this region. Specific assignments can be made using 2D NMR techniques like HSQC/HMBC. |

| ~ 80.5 | -O-C (CH₃)₃ | The quaternary carbon of the tert-butyl group is characteristic and appears around 80 ppm.[3] |

| ~ 45.0 | Ar-C H₂-NH | The benzylic carbon signal appears in the aliphatic region. |

| ~ 28.4 | -OC( C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group give rise to a strong signal.[3] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

ATR is a common and convenient sampling technique that requires minimal sample preparation.

Methodology:

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the ATR accessory.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is automatically subtracted from the sample spectrum by the instrument software.

-

Sample Scan: Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[1]

Expected Spectral Data and Interpretation

The IR spectrum provides a diagnostic fingerprint, with key bands confirming the presence of N-H, C=O, and C-H bonds.

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibration Type | Assignment and Insights |

| ~ 3450 & 3350 | Medium | N-H Stretch | The two distinct peaks in this region are characteristic of the asymmetric and symmetric stretching of a primary amine (Ar-NH₂). |

| ~ 3300 | Medium | N-H Stretch | A single, slightly broader peak corresponding to the N-H stretch of the secondary carbamate (-NH-C=O). |

| ~ 3050 | Weak-Medium | C-H Stretch | Aromatic C-H stretching vibrations, typically appearing at wavenumbers above 3000 cm⁻¹.[4] |

| ~ 2970 & 2870 | Medium-Strong | C-H Stretch | Aliphatic C-H stretching from the benzyl CH₂ and the tert-butyl group, appearing below 3000 cm⁻¹.[4] |

| ~ 1690 | Strong | C=O Stretch | A very strong and sharp absorption characteristic of the carbamate carbonyl group. Its position indicates a typical amide-like resonance. |

| ~ 1610 & 1500 | Medium | C=C Stretch | Aromatic ring stretching vibrations. |

| ~ 1520 | Medium | N-H Bend | Bending vibration (scissoring) of the carbamate N-H bond, often coupled with C-N stretching. |

| ~ 1250 & 1160 | Strong | C-O & C-N Stretch | Strong absorptions associated with the C-O and C-N stretching of the carbamate group. |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol: ESI-MS

Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI source coupled to a mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement).

-

Analysis Mode: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺. The mass range should be set to scan beyond the expected molecular weight (MW = 222.28).

Expected Mass and Fragmentation

The primary purpose is to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

-

Molecular Formula: C₁₂H₁₈N₂O₂

-

Monoisotopic Mass: 222.1368 Da

-

Expected Ion: [M+H]⁺ = 223.1441 Da

Plausible Fragmentation Pathway: Under collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment in predictable ways, confirming the connectivity.

-

Loss of isobutylene: A characteristic fragmentation for Boc-protected amines is the loss of isobutylene (56 Da), leading to a fragment ion at m/z 167.

-

Loss of the tert-butyl group: Cleavage can result in the loss of the tert-butyl cation (57 Da), giving a fragment at m/z 166.

-

Loss of the entire Boc group: Fragmentation can lead to the loss of the complete Boc group (101 Da), resulting in the 2-aminobenzylaminium ion at m/z 122.

Integrated Spectroscopic Workflow

A robust characterization relies on the synergistic use of all three techniques. Each method provides a piece of the puzzle, and together they offer unambiguous structure confirmation.

Caption: Integrated workflow for spectroscopic characterization.

Conclusion

The spectroscopic characterization of this compound is straightforward when a systematic, multi-technique approach is employed. ¹H NMR confirms the proton framework and purity, ¹³C NMR elucidates the carbon backbone, IR spectroscopy provides rapid confirmation of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these methods provide a self-validating system, ensuring the high quality required for drug development and advanced chemical synthesis.

References

An In-depth Technical Guide to the Solubility of Tert-butyl 2-aminobenzylcarbamate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of Tert-butyl 2-aminobenzylcarbamate, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative data, this document synthesizes theoretical principles of solubility, qualitative observations from related compounds, and detailed experimental protocols to empower researchers in drug development and organic synthesis. We delve into the molecular structure of this compound to predict its solubility in a range of common organic solvents. Furthermore, this guide presents standardized methodologies for both qualitative and quantitative solubility determination, enabling the generation of reliable and reproducible data. The practical implications of this compound's solubility profile on reaction conditions, purification strategies, and formulation development are also discussed.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical parameter in the field of drug development. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, solubility profoundly influences bioavailability, processability, and the design of effective drug delivery systems. A thorough understanding of a compound's solubility in various solvents is therefore not merely an academic exercise but a critical component of successful pharmaceutical research and development.

This compound, also known as 2-(Boc-amino)benzylamine, is a vital building block in the synthesis of a variety of pharmacologically active molecules. Its structural features, comprising a Boc-protected amine and a primary benzylamine, present an interesting case study in solubility. This guide aims to provide researchers, scientists, and drug development professionals with a deep understanding of the solubility characteristics of this important compound.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure, polarity, and ability to form intermolecular interactions with the solvent. An analysis of the physicochemical properties of this compound provides a strong foundation for predicting its behavior in different organic solvents.

Molecular Structure:

Caption: Molecular Structure of this compound.

Key structural features influencing solubility include:

-

Boc (tert-butoxycarbonyl) Group: The bulky, nonpolar tert-butyl group contributes to the lipophilicity of the molecule, enhancing its solubility in nonpolar organic solvents.[1]

-

Carbamate Linkage: The polar carbamate group (-NHCOO-) can act as a hydrogen bond acceptor, promoting solubility in polar aprotic solvents.

-

Primary Aminobenzyl Group: The benzylamine moiety contains a primary amine (-NH2) capable of acting as both a hydrogen bond donor and acceptor. This group, along with the aromatic ring, contributes to the overall polarity of the molecule.

Based on these features, a general solubility profile can be predicted:

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic Solvents (e.g., Methanol, Ethanol) | High | The primary amine and carbamate groups can form hydrogen bonds with the hydroxyl group of the solvent. |

| Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF, DMF, DMSO) | High to Moderate | The polar nature of these solvents can effectively solvate the polar functional groups of the molecule. The bulky tert-butyl group may slightly reduce solubility in highly polar aprotic solvents. |

| Nonpolar Solvents (e.g., Toluene, Hexane) | Moderate to Low | The nonpolar tert-butyl group and the aromatic ring will have favorable interactions with these solvents, but the polar amine and carbamate groups will limit overall solubility. |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | High | These solvents are effective at dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics. |

Qualitative Solubility Observations

Experimental Protocols for Solubility Determination

To obtain reliable and quantitative solubility data, standardized experimental protocols are essential. The following sections detail the methodologies for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This method provides a rapid assessment of a compound's solubility in various solvents.

Materials:

-

This compound

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, N,N-dimethylformamide, dimethyl sulfoxide, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add the selected solvent dropwise (e.g., 0.1 mL at a time) while agitating the mixture.

-

After each addition, vortex the sample for 30-60 seconds.

-

Visually inspect the solution for the presence of undissolved solid.

-

Continue adding solvent up to a total volume of 1-2 mL.

-

Record the observations as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the compound.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[3]

Caption: Workflow for Quantitative Solubility Determination.

Materials and Equipment:

-

This compound

-

Selected organic solvents

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Centrifuge or syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrumentation

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. "Excess" means that undissolved solid should be visible after the equilibration period.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker within a temperature-controlled incubator (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The system is considered at equilibrium when the concentration of the solute in the solution does not change over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., PTFE).

-

-

-

Quantification:

-

Carefully transfer a known volume of the clear supernatant to a volumetric flask and dilute with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Calculation:

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/L.

-

Practical Implications in a Research and Development Setting

The solubility of this compound has significant practical implications throughout the drug development process:

-

Organic Synthesis: Knowledge of solubility is crucial for selecting appropriate solvents for chemical reactions involving this intermediate. Good solubility ensures a homogeneous reaction mixture, which can lead to improved reaction rates and yields. For purification, solubility data guides the choice of solvents for crystallization or chromatography.

-

Formulation Development: While this compound is an intermediate and not the final API, its solubility characteristics can influence the properties of the final product. Understanding the solubility of intermediates can aid in controlling particle size and morphology during synthesis, which can have downstream effects on the formulation of the API.

-

Process Chemistry: In a large-scale manufacturing setting, solubility data is essential for designing efficient and scalable processes. It informs decisions on reactor volumes, solvent selection for extractions and crystallizations, and waste stream management.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While a lack of extensive published quantitative data exists, a strong predictive understanding of its solubility can be derived from its physicochemical properties. The detailed experimental protocols provided herein empower researchers to generate high-quality, reproducible solubility data for this important pharmaceutical intermediate. A thorough understanding and empirical determination of the solubility of this compound are critical for its effective use in organic synthesis and for the efficient development of new pharmaceutical agents.

References

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-aminobenzylcarbamate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-aminobenzylcarbamate and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmacologically active molecules and complex organic structures. The presence of a Boc-protected amine and a primary or secondary benzylamine within the same scaffold offers a versatile platform for selective functionalization. This guide provides a comprehensive overview of the primary synthetic strategies for accessing these valuable building blocks. We will delve into the mechanistic underpinnings of each method, offer field-proven insights into experimental choices, and provide detailed, step-by-step protocols for key transformations.

Introduction: The Strategic Importance of this compound Derivatives

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to mask the reactivity of amine functionalities.[1] Its stability under a broad range of reaction conditions, coupled with its facile removal under acidic conditions, makes it an ideal protecting group.[1][2] In the context of 2-aminobenzylamine, the selective protection of one of the two amino groups is crucial for controlled, stepwise synthetic elaborations. This compound derivatives, with their differentially protected nitrogens, serve as key precursors in the construction of heterocyclic compounds, peptidomimetics, and various therapeutic agents.[3] The ability to selectively deprotect and functionalize either the carbamate-protected amine or the benzylamine allows for a high degree of molecular diversity to be achieved from a common intermediate.

Core Synthetic Strategies

The synthesis of this compound derivatives can be broadly categorized into several key approaches, each with its own set of advantages and considerations.

Direct Boc Protection of 2-Aminobenzylamine

The most straightforward approach involves the direct reaction of 2-aminobenzylamine with a Boc-donating reagent, such as di-tert-butyl dicarbonate (Boc₂O). The key challenge in this method is achieving selective mono-protection.

Causality Behind Experimental Choices:

-

Stoichiometry: Careful control of the stoichiometry, typically using a slight excess of the amine relative to the Boc anhydride, is critical to minimize the formation of the di-protected product.

-

Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are commonly employed to dissolve the reactants and facilitate the reaction.

-

Temperature: The reaction is often carried out at room temperature or slightly below to control the reaction rate and enhance selectivity.

Experimental Protocol: Synthesis of this compound

-

Dissolve 2-aminobenzylamine (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.95 eq) in DCM to the stirred amine solution over a period of 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.

Reductive Amination: A Versatile C-N Bond Forming Strategy

Reductive amination is a powerful and widely used method for the synthesis of amines.[4][5][6] This one-pot procedure involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine.[7] This strategy is particularly useful for introducing substituents onto the benzylamine nitrogen.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for reductive aminations.[5][7] It is less reactive towards carbonyl groups than sodium borohydride, allowing for the in-situ reduction of the formed imine.[6]

-

pH Control: The reaction is typically carried out under slightly acidic conditions (pH 5-6) to facilitate imine formation without significantly hydrolyzing the imine or deactivating the amine.[4]

-

Carbonyl Source: A wide range of aldehydes and ketones can be used to introduce diverse substituents.

Experimental Protocol: Synthesis of a Tert-butyl 2-(alkylamino)benzylcarbamate Derivative via Reductive Amination

-

To a round-bottom flask, add this compound (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Add the desired aldehyde or ketone (1.1 eq) to the solution.

-

Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

-

Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

-

Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Table 1: Comparison of Reducing Agents for Reductive Amination

| Reducing Agent | Advantages | Disadvantages |

| Sodium Triacetoxyborohydride (STAB) | Mild, selective for imines, commercially available.[5][7] | Moisture sensitive. |

| Sodium Cyanoborohydride (NaBH₃CN) | Effective, stable in acidic conditions.[5][6] | Highly toxic, generates cyanide waste.[5] |

| Catalytic Hydrogenation (H₂, Pd/C) | Clean, produces no salt byproducts. | Requires specialized equipment (hydrogenator), may reduce other functional groups. |

N-Alkylation Strategies

Direct alkylation of the benzylamine nitrogen with alkyl halides is another common approach. However, this method can be prone to over-alkylation.[8]

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as potassium carbonate or cesium carbonate, is used to deprotonate the amine, increasing its nucleophilicity.[8]

-

Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are often used to facilitate the Sₙ2 reaction.[8]

-

"Borrowing Hydrogen" Catalysis: An environmentally friendly alternative to alkyl halides is the use of alcohols as alkylating agents in the presence of a transition metal catalyst. This "borrowing hydrogen" or "hydrogen autotransfer" methodology generates water as the only byproduct.[8][9]

Experimental Protocol: N-Alkylation using the "Borrowing Hydrogen" Method

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the ruthenium catalyst (e.g., [Ru(p-cymene)Cl₂]₂) (0.02 mmol), a suitable ligand (e.g., Xantphos) (0.04 mmol), and a base (e.g., potassium tert-butoxide) (1.0 mmol).[8]

-

Add anhydrous toluene (5 mL) and stir at room temperature for 15 minutes.[8]

-

Add this compound (1.0 mmol) followed by the alcohol (1.2 mmol).[8]

-

Heat the reaction mixture to 110 °C and stir for 24 hours.[8]

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool to room temperature and quench with water.

-

Extract with dichloromethane, dry the combined organic layers, and concentrate.

-

Purify by flash column chromatography.

Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer a highly efficient route to complex molecules.[10] The Ugi reaction, for example, can be employed to synthesize derivatives of this compound.

Visualization of Synthetic Pathways

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low Yield in Boc Protection | Di-protection or incomplete reaction. | Carefully control stoichiometry of Boc₂O. Monitor reaction closely by TLC. |

| Over-alkylation in N-Alkylation | Alkylating agent is too reactive or used in excess. | Use a less reactive alkyl halide (Br > Cl). Add the alkylating agent slowly. Consider "borrowing hydrogen" catalysis.[8] |

| Poor Results in Reductive Amination | Inefficient imine formation or reduction. | Optimize pH. Ensure the quality of the reducing agent.[7] |

| Difficult Purification | Presence of closely related byproducts. | Optimize reaction conditions to improve selectivity. Employ high-performance liquid chromatography (HPLC) for purification if necessary. |

Conclusion

The synthesis of this compound derivatives is a well-established field with a variety of robust and versatile methods at the disposal of the synthetic chemist. The choice of a particular synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the scale of the reaction. By understanding the underlying principles and carefully selecting the reaction conditions, researchers can efficiently access these valuable intermediates for their drug discovery and development programs.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Boc | BroadPharm [broadpharm.com]

- 3. Tert-butyl(2-(3-aminophenoxy)ethyl)carbamate [myskinrecipes.com]

- 4. youtube.com [youtube.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Tert-butyl 2-Aminobenzylcarbamate: A Versatile Ortho-Phenylenediamine Scaffold for Modern Medicinal Chemistry

Executive Summary

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient construction of novel therapeutic agents. Tert-butyl 2-aminobenzylcarbamate, a mono-Boc-protected derivative of ortho-phenylenediamine, has emerged as a cornerstone scaffold for medicinal chemists. Its unique architecture, featuring two vicinal nitrogen atoms with differential reactivity, provides a powerful platform for synthesizing a diverse range of complex molecules, particularly privileged heterocyclic systems like benzimidazoles. This technical guide offers an in-depth exploration of the synthesis, properties, and strategic applications of this compound, presenting it as an indispensable tool for accelerating the hit-to-lead and lead optimization phases of pharmaceutical research. We will delve into its role in the development of anti-inflammatory agents, its utility as a precursor to kinase inhibitors, and provide detailed, field-proven experimental protocols to demonstrate its practical application.

The Strategic Value of a Differentially Protected Diamine

This compound (also known as tert-butyl (2-aminophenyl)carbamate) is an aromatic compound whose value lies in the specific arrangement and protection of its functional groups.

-

The Ortho-Phenylenediamine Core: The 1,2-diaminobenzene motif is a "privileged scaffold" in medicinal chemistry. Its two adjacent nitrogen atoms are perfectly poised to undergo cyclization reactions, forming rigid heterocyclic structures that can effectively orient substituents for optimal interaction with biological targets.

-

The Tert-Butyloxycarbonyl (Boc) Protecting Group: The Boc group is central to the molecule's utility. It is exceptionally stable under a wide array of reaction conditions, including basic, reductive, and oxidative environments, yet can be cleanly and efficiently removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid).[1] This orthogonality allows for a controlled, sequential functionalization of the two amine groups, a critical capability in multi-step syntheses.[1] The free primary aniline remains a potent nucleophile, ready for immediate transformation, while the Boc-protected amine is masked until its strategic unveiling is required.

This combination of a reactive nucleophilic site and a stable, yet labile, protected amine makes this compound a highly versatile and predictable building block in complex synthetic campaigns.[2]

Synthesis and Physicochemical Profile

The reliable synthesis of this building block is crucial for its widespread adoption. A common and efficient laboratory-scale synthesis begins with the commercially available 2-nitroaniline. The process involves a two-step sequence of amine protection followed by nitro group reduction.[3]

Typical Synthesis Pathway

Caption: Synthetic route to this compound.

The first step involves the nucleophilic addition of the aniline to di-tert-butyl dicarbonate ((Boc)₂O) to form the carbamate.[3] The subsequent reduction of the nitro group is typically achieved using methods like catalytic hydrogenation or, as described in the literature, with hydrazine hydrate in the presence of a catalyst.[3][4]

Physicochemical Data

| Property | Value |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molecular Weight | 208.26 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, dichloromethane, ethyl acetate |

| Storage | Store in a cool, dry place away from light |

Core Applications in Medicinal Chemistry

The true potential of this compound is realized in its application as a versatile intermediate for biologically active molecules.

Gateway to Benzimidazole Scaffolds

The most prominent application is in the synthesis of benzimidazoles, a heterocyclic ring system with a broad spectrum of pharmacological activities.[5] The ortho-disposed amines are primed for condensation with a variety of electrophiles.

Causality: The reaction involves an initial nucleophilic attack by one of the amines on an electrophile (like an aldehyde or a carboxylic acid derivative), followed by an intramolecular cyclization and dehydration to form the stable aromatic benzimidazole ring. The Boc-protected amine must first be deprotected under acidic conditions to liberate the second nucleophilic amine required for the cyclization.

Caption: Workflow for benzimidazole synthesis.

Case Study: Synthesis of Anti-Inflammatory Agents

Research has demonstrated the utility of this compound in creating novel anti-inflammatory agents.[3] In a reported study, the free aniline group was coupled with various substituted carboxylic acids using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt).[3]

Causality: EDCI and HOBt are used in concert to activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the nucleophilic aniline of the building block. This method is efficient and minimizes the formation of side products, leading to high yields of the desired amide. The resulting tert-butyl 2-(substituted benzamido) phenylcarbamate derivatives were then evaluated, with several compounds showing promising in vivo anti-inflammatory activity.[3]

Application as a Linker in Kinase Inhibitors

The structural features of this building block are highly valuable for constructing complex molecules like kinase inhibitors.[6] While direct examples for this specific isomer are emerging, related Boc-protected amino-aromatic intermediates are frequently used to introduce linker moieties that can improve metabolic stability and optimize binding affinity.[6]

Causality: The Boc-protected amine allows for the late-stage introduction of functionality or for connecting different pharmacophoric elements. After coupling the free aniline to one part of the target molecule, the Boc group can be removed to allow the second amine to be attached to another fragment, providing chemists with precise control over the final molecular architecture.

Detailed Experimental Protocols

The following protocols are representative of the core transformations involving this compound.

Protocol 1: Synthesis of Tert-butyl (2-aminophenyl)carbamate (3) from 2-Nitroaniline (1)[3]

-

Step A: Synthesis of Tert-butyl (2-nitrophenyl)carbamate (2):

-

To a solution of 2-nitroaniline (1) in a suitable solvent (e.g., THF), add triethylamine (Et₃N).

-

Slowly add di-tert-butyl dicarbonate ((Boc)₂O) to the mixture at room temperature.

-

Stir the reaction for 12-18 hours, monitoring completion by TLC.

-

Upon completion, concentrate the mixture under reduced pressure. Purify the residue by column chromatography (silica gel, eluting with a gradient of ethyl acetate in petroleum ether) to yield compound (2).

-

-

Step B: Synthesis of Tert-butyl (2-aminophenyl)carbamate (3):

-

Dissolve the intermediate (2) in methanol.

-

Add hydrazine hydrate (NH₂-NH₂·H₂O) to the solution.

-

Carefully add a catalytic amount of a reducing agent system (e.g., Palladium on carbon or FeCl₃/activated carbon as in similar reductions[4]).

-

Heat the mixture to reflux and stir for 4-6 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate.

-

Purify the crude product by recrystallization or column chromatography to obtain the final compound (3) in excellent yield.

-

Protocol 2: Amide Coupling to Synthesize a Benzamide Derivative[3]

-

Dissolve the desired carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Add EDCI (1.5 eq) and HOBt (1.5 eq) to the solution and stir for 20 minutes at 0 °C to pre-activate the acid.

-

Add this compound (1.0 eq) to the reaction mixture.

-

Add a base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), to the mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using TLC.

-

Upon completion, dilute the mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting solid by column chromatography or recrystallization to yield the pure benzamide product.

Strategic Outlook and Conclusion

The utility of a chemical building block is defined by its versatility, predictability, and ability to access biologically relevant chemical space. This compound excels on all three fronts.

Caption: Strategic diversification from a core building block.

As medicinal chemistry continues to tackle increasingly complex biological targets, the demand for sophisticated, well-behaved chemical tools will only grow. This compound provides a robust and reliable starting point for the synthesis of diverse compound libraries. Its ability to serve as a precursor to rigid benzimidazole cores, as well as a flexible linker for modular drug design, cements its status as a high-value reagent in the modern drug discovery toolkit. Researchers and drug development professionals can leverage this building block to streamline synthetic routes, accelerate SAR studies, and ultimately shorten the timeline for identifying promising new clinical candidates.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. lifechemicals.com [lifechemicals.com]

- 3. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atlantis-press.com [atlantis-press.com]

- 5. researchgate.net [researchgate.net]

- 6. Tert-butyl(2-(3-aminophenoxy)ethyl)carbamate [myskinrecipes.com]

Whitepaper: Tert-butyl 2-aminobenzylcarbamate as a Strategic Building Block for Fused N-Heterocyclic Scaffolds

Executive Summary

In the landscape of medicinal chemistry and drug discovery, the synthesis of nitrogen-containing heterocyclic compounds remains a cornerstone of innovation. These scaffolds are prevalent in a vast array of FDA-approved drugs and clinical candidates. Tert-butyl 2-aminobenzylcarbamate has emerged as a highly strategic and versatile building block for the construction of key heterocyclic cores, including quinazolinones and benzodiazepines. Its primary utility lies in its role as a stable, easily handled precursor to 2-aminobenzylamine, a reactive diamine that is otherwise challenging to store and utilize directly. The tert-butyloxycarbonyl (Boc) protecting group masks the more nucleophilic benzylamine, allowing for selective transformations or controlled release under specific acidic conditions. This guide provides an in-depth technical overview of the core reactivity of this compound, focusing on the critical deprotection step and subsequent cyclization strategies to furnish high-value heterocyclic systems. We will explore the mechanistic rationale behind protocol choices, provide validated experimental workflows, and present a framework for its application in modern synthetic chemistry.

Introduction: The Strategic Advantage of a Protected Diamine

Fused heterocyclic systems are foundational motifs in pharmacology, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The synthesis of these complex molecules often relies on the precise and controlled reaction of bifunctional precursors. 2-aminobenzylamine is a classic example of such a precursor, possessing two nucleophilic nitrogen centers—an aniline and a benzylamine—poised for cyclization reactions.

However, the high and often indiscriminate reactivity of 2-aminobenzylamine presents significant challenges for its storage and controlled use in multi-step syntheses. This is where this compound offers a decisive advantage. By protecting the more reactive benzylamine as a Boc-carbamate, the molecule is rendered stable to a wide range of non-acidic reagents and conditions.[2][3] This protection strategy enables:

-

Enhanced Stability and Shelf-Life: The solid carbamate is significantly easier to handle and store long-term compared to the free diamine.

-

Controlled Reactivity: The reactive diamine can be generated in situ under specific acidic conditions, allowing for one-pot deprotection and cyclization sequences that minimize side reactions and simplify purification.

-

Orthogonal Protection Schemes: The Boc group's acid lability makes it an ideal orthogonal partner to other protecting groups stable to acid but labile to bases or hydrogenation, such as Fmoc or Cbz.[3][4]

This guide will focus on the practical application of this building block, treating it as a two-stage system: a highly reliable deprotection step followed by a versatile cyclization.

Core Properties and Synthesis Overview

A foundational understanding of the building block's characteristics is essential for its effective use.

Physicochemical Data

| Property | Value |

| Chemical Name | tert-butyl (2-aminophenyl)methylcarbamate |

| Molecular Formula | C₁₂H₁₈N₂O₂ |

| Molecular Weight | 222.28 g/mol |

| CAS Number | 108331-59-9 |

| Appearance | Off-white to light yellow crystalline powder |

| Solubility | Soluble in DCM, EtOAc, THF, Methanol |

Synthesis Pathway

The building block is typically synthesized via the protection of the commercially available 2-aminobenzylamine. The reaction involves treating the diamine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a mild base. The selectivity for the benzylamine over the less nucleophilic aniline is generally high under controlled conditions.

The Gateway Reaction: Boc Group Deprotection

The strategic utility of this compound hinges entirely on the clean and efficient cleavage of the Boc protecting group to unmask the benzylamine. This is most commonly and effectively achieved under acidic conditions.[2][5]

Mechanism of Acid-Catalyzed Deprotection

The deprotection is a robust, acid-catalyzed process that proceeds through a well-understood E1 elimination mechanism.[2][4]

-

Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[2][4]

-

Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a stable tert-butyl cation and an unstable carbamic acid intermediate.[2]

-

Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the free amine.[2] It is crucial to perform this reaction in a well-vented fume hood to allow the CO₂ to escape safely.[2]

-

Final State: Under the acidic conditions, the newly liberated amine is protonated, forming an ammonium salt (e.g., an ammonium trifluoroacetate or hydrochloride salt).[2]

The reactive tert-butyl cation can be quenched by scavengers or deprotonate to form isobutylene gas.[2]

Caption: General workflow for acid-mediated Boc deprotection.